10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, specifically in its (E,Z) configuration, is a derivative of linoleic acid, which is an essential fatty acid. This compound features a hydroperoxy group at the 9 position and double bonds at the 10 and 12 positions of the carbon chain. Its molecular formula is , and it has a molecular weight of approximately 318.48 g/mol. The compound is recognized for its role in various biological processes and its potential applications in food and pharmaceutical industries .
The biological activities of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester are noteworthy:
The synthesis of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester can be achieved through several methods:
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester has several applications:
Several compounds share structural similarities with 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Linoleic Acid | C18H32O2; two double bonds | Essential fatty acid; precursor for various metabolites. |
| 9-Hydroperoxy-10(E),12(Z)-octadecadienoic Acid | C18H32O4; hydroperoxide at position 9 | Similar but without the methyl ester functionality. |
| Conjugated Linoleic Acid | C18H32O2; conjugated double bonds | Known for anti-carcinogenic properties. |
| 10-Octadecenoic Acid | C18H34O2; one double bond | Saturated derivative with different biological activity. |
The unique aspect of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester lies in its specific hydroperoxide functional group combined with the unsaturation pattern that influences both its chemical reactivity and biological activity significantly compared to similar compounds .
The compound 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- belongs to the family of oxidized lipid derivatives formed during polyunsaturated fatty acid (PUFA) peroxidation. Its systematic IUPAC name is methyl 9-hydroperoxy-10E,12Z-octadecadienoate, reflecting its structural features:
| Property | Value |
|---|---|
| Molecular formula | C₉H₃₄O₄ |
| Molecular weight | 326.46 g/mol |
| CAS registry number | 5502-91-0 (parent acid form) |
| Key functional groups | Hydroperoxide, methyl ester |
The compound is a methylated derivative of 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE), a linoleic acid hydroperoxide generated via enzymatic or non-enzymatic oxidation. The esterification enhances stability for analytical applications, as free hydroperoxy fatty acids are prone to degradation.
Structurally, the molecule consists of:
The study of lipid hydroperoxides like methyl 9-hydroperoxy-10E,12Z-octadecadienoate has been pivotal in understanding oxidative stress and PUFA metabolism. Key milestones include:
The molecular geometry of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- exhibits distinctive stereochemical features that define its reactivity and biological properties [2]. The compound contains two defined bond stereocenters and one undefined atom stereocenter, establishing a specific three-dimensional arrangement [1]. The (E,Z) designation indicates the presence of both trans (E) and cis (Z) configurations within the same molecule, specifically at positions 10 and 12 respectively [2] [3].
The hydroperoxide functional group at position 9 adopts characteristic geometric parameters consistent with organic hydroperoxides [4]. The oxygen-oxygen bond length measures approximately 1.45 Å, while the carbon-oxygen-oxygen bond angle approximates 110°, resembling water-like geometry [4] [5]. The carbon-oxygen-oxygen-hydrogen dihedral angle typically ranges around 120°, establishing the spatial orientation of the hydroperoxide group [4] [5].
The conjugated double bond system spanning positions 10 through 12 creates a specific conformational arrangement [6]. The E configuration at position 10 places the higher priority groups on opposite sides of the double bond, while the Z configuration at position 12 positions these groups on the same side [2] [3]. This alternating E,Z pattern contributes to the overall molecular geometry and influences the compound's reactivity profile [6].
Computational studies utilizing Density Functional Theory and Our N-layered Integrated molecular Orbital and molecular Mechanics calculations have provided insights into the three-dimensional structure of related fatty acid hydroperoxides [7] [8]. These investigations reveal that the hydroperoxide group exhibits intramolecular hydrogen bonding interactions, particularly in compounds containing cyclic structures [7] [8].
| Bond Type | Value/Parameter | Reference |
|---|---|---|
| O-O bond (hydroperoxide) | Peroxidic linkage | General hydroperoxide structure |
| O-O bond length | ~1.45 Å | Typical O-O bond length |
| C-O-O bond angle | ~110° | Water-like geometry |
| C-O-O-H dihedral angle | ~120° | Characteristic dihedral |
| Bond dissociation energy (O-O) | 45-50 kcal/mol (190-210 kJ/mol) | Weak peroxide bond |
| C=C double bond (E configuration) | 10E position (trans) | E/Z nomenclature |
| C=C double bond (Z configuration) | 12Z position (cis) | E/Z nomenclature |
The hydroperoxide functional group in 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- exhibits characteristic reactivity patterns that distinguish it from other functional groups [4] [5]. The oxygen-oxygen bond represents the weakest linkage in the molecule, with a bond dissociation energy of 45-50 kcal/mol (190-210 kJ/mol), substantially lower than typical carbon-carbon, carbon-hydrogen, and carbon-oxygen bonds [4] [5].
The hydroperoxide group demonstrates mild acidity, with reported pKa values ranging from 11.5 to 13.1 depending on the molecular environment [4]. This acidic character enables various reduction reactions, particularly with lithium aluminum hydride, following the idealized equation: 4 ROOH + LiAlH4 → LiAlO2 + 2 H2O + 4 ROH [4]. Alternative reduction pathways involve phosphite esters and tertiary phosphines, proceeding via the mechanism: ROOH + PR3 → OPR3 + ROH [4].
Research investigations have demonstrated that the hydroperoxide moiety remains stable against certain oxidizing agents, particularly hypochlorous acid [9]. Studies examining 13S-hydroperoxy-9Z,11E-octadecadienoic acid revealed that the hydroperoxide group itself resists reduction by hypochlorous acid, while the double bonds serve as primary targets for this oxidizing agent [9]. This selectivity provides insights into the relative reactivity of different functional groups within polyunsaturated fatty acid hydroperoxides [9].
The reactivity profile of fatty acid hydroperoxides varies significantly with temperature and environmental conditions [10]. Below 80°C, bimolecular pathways dominate the decomposition mechanism, whereas monomolecular processes become prevalent at higher temperatures [10]. This temperature-dependent shift influences both induction times and oxidation rates, with critical implications for understanding degradation patterns [10].
Homolytic decomposition represents a primary degradation pathway for linoleic acid hydroperoxides, as demonstrated through iron(II)-catalyzed studies [11]. These investigations identified nine different monomeric fatty acid products, including 13-oxo-trans,trans-(and cis,trans-) 9,11-octadecadienoic acids, various epoxy-octadecenoic acid derivatives, and multiple hydroxy-octadecadienoic acid isomers [11].
The thermodynamic stability of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- exhibits strong temperature dependence, with distinct stability profiles across different thermal conditions [12]. Experimental studies utilizing tri-n-caprine as a model oil system have established comprehensive stability parameters across a temperature range from 50°C to 200°C [12].
At moderate temperatures (50°C), the compound demonstrates considerable stability, with 40% remaining after 72 hours of exposure [12]. This stability decreases markedly at 100°C, where approximately 20% of the compound degrades within 2 hours [12]. At elevated temperatures (170°C), complete decomposition occurs within 1 hour, indicating rapid thermal breakdown under high-temperature conditions [12].
The degradation mechanism proceeds primarily through homolytic cleavage of the hydroperoxy group, generating alkoxy and hydroxyl radicals [12]. This process follows first-order kinetics, with activation energies comparable between oil and aqueous systems, suggesting similar decomposition mechanisms regardless of the medium [12]. However, the compound exhibits greater stability in oil systems compared to aqueous environments at equivalent temperatures [12].
| Temperature (°C) | Stability/Decomposition | Degradation Pathway | Reference System |
|---|---|---|---|
| 50 | 40% remains after 72 h | Slow homolytic cleavage | Oil system (tri-n-caprine) |
| 100 | 20% lost in 2 h | Moderate decomposition | Oil system |
| 170 | Complete loss within 1 h | Fast thermal breakdown | Oil system |
| 200 | Rapid thermal degradation | Multiple pathway activation | Condensed phase |
Thermal degradation produces diverse secondary products, including aldehydes, ketones, and various cyclic compounds [13] [14]. Recent investigations have identified 2-alkanones and lactones as primary thermal decomposition products from fatty acid hydroperoxides [13] [15]. The formation of these compounds follows specific positional relationships, with 2-heptanone selectively forming from hydroperoxides at the 3-position, while γ- and δ-lactones originate primarily from 4- and 5-position hydroperoxides respectively [15].
Advanced mechanistic studies have revealed the involvement of Criegee intermediates in fatty acid autoxidation processes [16]. These reactive species, traditionally associated with atmospheric and synthetic organic chemistry, play unexpected roles in lipid degradation pathways [16]. The formation of Criegee intermediates occurs through hydroxyl radical addition followed by complex rearrangement reactions, providing alternative degradation routes beyond conventional peroxyl radical mechanisms [16].
Temperature-dependent kinetic modeling has established that unsaturated fatty acid methyl esters undergo a mechanistic shift from bimolecular to monomolecular hydroperoxide decomposition at critical temperatures [10]. This transition, validated across temperature ranges from 7°C to 200°C, influences induction times and overall oxidation rates [10]. The equilibrium between free and hydrogen-bonded hydroperoxides plays a crucial role in determining the predominant degradation pathway [10].
The chemical synthesis of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- through linoleic acid peroxidation represents a fundamental approach in generating these bioactive lipid derivatives. The process involves the controlled oxidation of polyunsaturated fatty acids, specifically targeting the bis-allylic methylene groups that are most susceptible to oxidative attack [2].
Hematin-Catalyzed Peroxidation Mechanism
Hematin-catalyzed peroxidation serves as the most established method for generating 9-hydroperoxy-10,12-octadecadienoic acid derivatives from linoleic acid methyl ester [3]. The reaction mechanism involves hematin (iron(III)-protoporphyrin IX) acting as a catalyst to facilitate the one-electron reduction of fatty acid hydroperoxides, generating alkoxyl radicals that subsequently undergo cyclization and oxygen incorporation [4]. The hematin catalyst reduces 13-hydroperoxy-9,11-octadecadienoic acid by one electron to form an alkoxyl radical, which then cyclizes to adjacent double bonds, forming epoxy allylic radicals [4]. These intermediates either couple with hydroxyl radicals coordinated to hematin or diffuse from the solvent cage to react with molecular oxygen, forming peroxyl radicals [4].
Iron-Mediated Oxidation Pathways
Iron-catalyzed lipid peroxidation operates through two distinct mechanisms: the hydroxyl radical-dependent pathway and the hydroxyl-independent pathway involving iron-oxygen complexes [5]. In the hydroxyl radical-dependent mechanism, iron serves as a catalyst for the Haber-Weiss reaction or as a reagent for the Fenton reaction to generate hydroxyl radicals, which eventually initiate lipid peroxidation [5]. The alternative mechanism proposes that iron-oxygen complexes, such as perferryl or ferryl ions, directly initiate oxidation without hydroxyl radical formation [5]. Iron-catalyzed oxidation of linoleic acid at pH 5.5 and 30°C demonstrates efficient conversion to both 9-hydroperoxy-10,12-octadecadienoic acid and 13-hydroperoxy-9,11-octadecadienoic acid, with oxygen consumption rates exceeding 258 μM/min initially [6].
Selenium Dioxide-Mediated Synthesis
Selenium dioxide oxidation provides an alternative synthetic route for producing hydroxylated derivatives of octadecadienoic acids [7]. The reaction of linoleic acid methyl ester with selenium dioxide yields mono-hydroxylated derivatives, including 9-hydroxy-10E,12Z-octadecadienoic acid methyl ester [7]. This method offers advantages in terms of selectivity and mild reaction conditions, although yields are generally lower compared to iron-catalyzed methods [7].
| Method | Catalyst/Reagent | Substrate | Reaction Conditions | Primary Products | Yield Range (%) |
|---|---|---|---|---|---|
| Hematin-catalyzed peroxidation | Hematin (Fe(III)-protoporphyrin IX) | Linoleic acid methyl ester | Room temperature, oxygen atmosphere | 9-hydroperoxy-10,12-octadecadienoic acid derivatives | 60-80 [4] |
| Iron-catalyzed peroxidation | Fe2+/Fe3+ ions | Linoleic acid | pH 5.5, 30°C, oxygen atmosphere | 9-HPODE and 13-HPODE | 70-85 [6] |
| Selenium dioxide oxidation | Selenium dioxide (SeO2) | Linoleic acid methyl ester | Reflux in organic solvent | 9-hydroxy-10E,12Z-octadecadienoic acid methyl ester | 45-65 [7] |
| Autoxidation with initiators | N-hydroxyphthalimide + ceric ammonium nitrate | Oleic acid | 37°C, oxygen atmosphere, acetonitrile | Hydroperoxy-octadecenoic acids | 50-75 [8] |
Lipoxygenases represent a class of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids [9] [10]. These enzymes operate through a highly controlled form of lipid peroxidation, employing a proton-coupled electron transfer mechanism to achieve regioselective and stereoselective oxygenation [10].
Soybean Lipoxygenase Systems
Soybean lipoxygenase-1 demonstrates remarkable substrate specificity and pH-dependent product formation when acting on linoleic acid [11]. At pH 9.0, the enzyme produces predominantly 13S-hydroperoxy-9Z,11E-octadecadienoic acid, while at lower pH values (6.0-8.5), it additionally generates 9S-hydroperoxy-10E,12Z-octadecadienoic acid [11]. The formation of 9S-hydroperoxide occurs only from the nonionized carboxylic acid form of linoleic acid, with the proportion increasing linearly as pH decreases below 8.5 [11]. This pH-dependent mechanism suggests that the carboxylic acid form of the substrate can arrange itself at the active site in either orientation, while the carboxylate anion can only be positioned in one specific orientation [11].
The newly identified soybean lipoxygenase L-4, expressed in germinated cotyledons, exhibits dual specificity for both 9- and 13-positions of linoleic acid [12]. This enzyme preferentially produces 9S-hydroperoxy-10E,12Z-octadecadienoic acid along with 13S-hydroperoxy-9Z,11E-octadecadienoic acid, operating optimally at pH 6.5 with no activity at pH 9.0 [12]. The enzyme demonstrates preference for linolenic acid over linoleic acid as substrate [12].
Mechanistic Features of Lipoxygenase Catalysis
The lipoxygenase reaction mechanism involves several key steps that ensure high regio- and stereoselectivity [10] [13]. The catalytic cycle begins with stereospecific hydrogen atom removal from the bis-allylic methylene carbon of the substrate, facilitated by the non-heme ferric iron center [10]. The iron(III) center, while not sufficiently oxidizing to abstract hydrogen directly, employs a proton-coupled electron transfer mechanism where electron transfer to Fe(III) and proton abstraction by the hydroxide ligand occur simultaneously [10]. This generates a lipid alkyl radical and reduces the iron to Fe(II) [10].
Following hydrogen abstraction, the lipid radical rearranges into a more stable conjugated diene configuration [10]. Molecular oxygen is then introduced antarafacially (opposite to the removed hydrogen), generating a lipid peroxyl radical [10]. The catalytic cycle concludes with reduction of the peroxyl radical by Fe(II) and protonation to form the lipid hydroperoxide, simultaneously regenerating Fe(III) for subsequent catalytic cycles [10].
Plant Lipoxygenase Diversity
Different plant lipoxygenases exhibit distinct positional and stereochemical preferences [13]. Potato tuber and wheat seed lipoxygenases specifically remove the pro-R hydrogen from the C11-methylene in linoleic and linolenic acids, forming their 9S-hydroperoxides [13]. In contrast, Dimorphotheca sinuata lipoxygenase catalyzes the formation of 13L-hydroperoxy-cis-9,trans-11-octadecadienoic acid from linoleic acid [14]. These enzymes operate under slightly different optimal conditions but generally require pH values between 6.5-8.5 and temperatures of 25-30°C [12] [13].
| Enzyme Source | Enzyme Type | Optimal pH | Temperature (°C) | Major Product | Product Selectivity | Stereochemistry |
|---|---|---|---|---|---|---|
| Soybean lipoxygenase-1 | Type 1 (13-lipoxygenase) | 9.0 | 25-30 | 13S-hydroperoxy-9Z,11E-octadecadienoic acid | >95% 13-position [11] | S-configuration |
| Soybean lipoxygenase L-4 | Type 2 (dual specificity) | 6.5 | 25-30 | 9S-hydroperoxy-10E,12Z-octadecadienoic acid | 75% 9-position, 25% 13-position [12] | S-configuration |
| Potato tuber lipoxygenase | Type 2 (9-lipoxygenase) | 6.8 | 25-30 | 9S-hydroperoxy-10E,12Z-octadecadienoic acid | >90% 9-position [13] | S-configuration |
| Wheat seed lipoxygenase | Type 2 (9-lipoxygenase) | 6.8 | 25-30 | 9S-hydroperoxy-10E,12Z-octadecadienoic acid | >90% 9-position [13] | S-configuration |
| Dimorphotheca sinuata lipoxygenase | Type 1 (13-lipoxygenase) | 8.5 | 25-30 | 13L-hydroperoxy-9Z,11E-octadecadienoic acid | >95% 13-position [14] | L-configuration |
The purification of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- requires sophisticated chromatographic approaches due to the structural complexity and instability of hydroperoxy fatty acids. Multiple separation mechanisms must be employed to achieve high-purity isolation of specific isomers from complex reaction mixtures.
Normal-Phase Silica Gel Chromatography
Normal-phase silica gel chromatography serves as the primary method for separating fatty acid hydroperoxides based on their polarity differences [15] [16]. Silica gel columns effectively separate hydroperoxides from their parent fatty acids using hexane-based mobile phases with varying proportions of polar modifiers [17] [16]. The separation of methyl linoleate hydroperoxide isomers has been achieved using dry silica gel column chromatography, where two major isomers (methyl 13-hydroperoxy-cis-9,trans-11-octadecadienoate and methyl 9-hydroperoxy-trans-10,trans-12-octadecadienoate) were isolated at 98% and 92% purity, respectively [16].
High-performance liquid chromatography on silica gel columns allows for the analysis and isolation of fatty acids with polar functional groups, particularly oxygenated moieties such as hydroperoxides [15]. The technique operates at ambient temperature, minimizing the risk to heat-sensitive functional groups while providing excellent resolution of positional isomers [15]. The method has been successfully applied using TSK-Gel LS-140 (porous polymer gel) with n-hexane/ethanol (96:4) as the mobile phase, achieving rapid separation of 13-hydroperoxylinoleic acid from linoleic acid [17].
Silver Ion Chromatography
Silver ion chromatography exploits the specific interactions between silver ions and the π-electron systems of double bonds, providing exceptional resolution of geometric isomers [18]. This technique has been successfully applied to separate positional and geometric isomers of octadecenoic fatty acids, with nine isomers of octadecenoic acid methyl ester being well separated on a single silver ion column [18]. The mobile phase typically consists of hexane with small amounts of acetonitrile (0.018%) and isopropanol (0.18%), providing reproducible retention times with relative standard deviations around 1% [18].
The method offers superior selectivity for separating cis and trans isomers compared to conventional chromatographic techniques [18]. When interfaced with atmospheric pressure photoionization mass spectrometry, silver ion chromatography provides both excellent separation and reliable identification of fatty acid isomers [18].
Chiral Phase High-Performance Liquid Chromatography
Chiral phase HPLC represents the most sophisticated approach for separating enantiomeric hydroperoxy fatty acids [19] [8]. The Reprosil Chiral NR stationary phase has been specifically developed for resolving hydroperoxy fatty acids with both 1-hydroperoxy-2-propene and 3-hydroperoxy-1-propene structural elements [19]. This aromatic chiral phase with π-donor and π-acceptor groups of Pirkle type consistently elutes S-hydroperoxy fatty acids before R-stereoisomers [19].
The method has been validated using seven octadecenoic fatty acids with double bonds at positions 6Z to 13Z, which were oxidized to hydroperoxides by photooxidation [19] [8]. Mass spectrometric analysis of the separated enantiomers reveals characteristic fragmentation patterns influenced by the distance between the hydroperoxy and carboxyl groups and the relative position of the double bond [19].
Preparative Isolation Strategies
Preparative HPLC systems provide the capability for large-scale purification of hydroperoxy fatty acids, with applications ranging from microgram to gram quantities [20]. The technique combines multiple separation mechanisms, including reversed-phase, normal-phase, and chiral separations, to achieve high-purity isolation [20]. Modern preparative HPLC systems can handle sample loads from micrograms for enzyme isolation to kilograms for industrial-scale production [20].
The purification process typically involves multiple chromatographic steps, beginning with normal-phase separation to remove unreacted starting materials, followed by more selective separations using silver ion or chiral phases [8] [16]. Fraction collection and analysis by complementary techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy ensure the identity and purity of isolated compounds [15].
| Chromatographic Method | Stationary Phase | Mobile Phase | Separation Principle | Resolution Capability | Typical Purity (%) |
|---|---|---|---|---|---|
| Normal-phase silica gel | Silica gel 60 (70-230 mesh) | Hexane/ethyl acetate/acetic acid (80:20:0.1) | Polarity-based adsorption | Positional isomers | 85-92 [16] |
| Silver ion chromatography | AgNO3-impregnated silica gel | Hexane/acetonitrile/isopropanol gradients | π-electron interactions with Ag+ | Geometric isomers (E/Z) | 90-95 [18] |
| Chiral phase HPLC | Reprosil Chiral NR | Hexane/isopropanol (98:2) | Chiral recognition | Enantiomeric separation | >98 [19] |
| TSK-Gel LS-140 | Porous polymer gel | n-Hexane/ethanol (96:4) | Size exclusion + polarity | Hydroperoxides from fatty acids | 90-95 [17] |
| Reversed-phase C18 | Octadecylsilane | Acetonitrile/water/acetic acid | Hydrophobic interactions | Polarity-based separation | 80-90 [15] |
| Preparative HPLC | Various (C18, silica, chiral) | Various solvent systems | Combined mechanisms | High-purity isolation | 95-99 [20] |